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Compound of Interest

Compound Name: 5-Methoxy-2-nitro-N-propylaniline

CAS No.: 1437794-73-4

Cat. No.: B2477771

Get Quote

The structural diversity of substituted anilines is of significant interest in medicinal chemistry

and materials science. Methoxy-nitro-N-propylaniline, a molecule combining electron-donating

(methoxy, N-propylamino) and electron-withdrawing (nitro) groups, presents a fascinating case

study in isomerism. The relative positions of the methoxy and nitro substituents on the aniline

ring dramatically influence the molecule's electronic properties, steric hindrance, and,

consequently, its chemical reactivity and biological activity.

This guide focuses on the nine potential positional isomers of Methoxy-nitro-N-propylaniline,

where the N-propylamino group defines the first position on the benzene ring. Understanding

the distinct properties of each isomer is crucial for targeted synthesis and application-specific

development.

Synthetic Pathways and Mechanistic
Considerations
The synthesis of Methoxy-nitro-N-propylaniline isomers typically involves a multi-step process,

beginning with a suitably substituted methoxynitroaniline or a related precursor. The choice of

the starting material and the reaction sequence are critical for achieving the desired isomeric

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2477771#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2477771?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


purity. The two primary retrosynthetic approaches involve either the N-propylation of a

methoxynitroaniline or the nitration of a methoxy-N-propylaniline.

General Synthetic Strategy: N-Alkylation
A common and reliable method for synthesizing these isomers is the N-alkylation of the

corresponding methoxynitroaniline with a propyl halide (e.g., 1-bromopropane or 1-

iodopropane). This reaction is typically carried out in the presence of a weak base, such as

potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), to neutralize the hydrohalic

acid byproduct. The choice of solvent is also critical, with polar aprotic solvents like acetonitrile

or dimethylformamide (DMF) being preferred to facilitate the Sₙ2 reaction.

Experimental Protocol: Synthesis of 4-Methoxy-2-nitro-N-propylaniline

Reaction Setup: To a solution of 4-methoxy-2-nitroaniline (1.0 eq) in acetonitrile (10

mL/mmol), add potassium carbonate (2.0 eq) and 1-bromopropane (1.5 eq).

Reaction Conditions: Stir the mixture vigorously at reflux (approximately 80-85 °C) for 12-24

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable

eluent system (e.g., 20% ethyl acetate in hexanes).

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove

the inorganic salts. Concentrate the filtrate under reduced pressure.

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify

by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization: Collect the fractions containing the desired product, combine them, and

evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm its identity and purity.

Diagram of the Synthetic Workflow
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General N-Alkylation Workflow

Reactants:
- Methoxynitroaniline Isomer

- 1-Bromopropane
- K₂CO₃

Reflux in Acetonitrile
(80-85°C, 12-24h)

Step 1: Reaction

Aqueous Work-up
& Extraction

Step 2: Isolation

Column Chromatography
(Silica Gel)

Step 3: Purification

Spectroscopic Analysis
(NMR, MS)

Step 4: Verification

Click to download full resolution via product page

Caption: Workflow for the synthesis of Methoxy-nitro-N-propylaniline isomers via N-alkylation.
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Isomer Identification and Characterization
Distinguishing between the nine isomers of Methoxy-nitro-N-propylaniline requires a

combination of advanced analytical techniques. Spectroscopic methods are paramount for

unambiguous structure elucidation.

Spectroscopic Data Overview
The following table summarizes the expected ¹H NMR chemical shifts for a representative

isomer, 4-Methoxy-2-nitro-N-propylaniline. The specific shifts and coupling constants for the

aromatic protons are highly diagnostic for determining the substitution pattern on the benzene

ring.

Proton
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aromatic-H (ortho to -

NO₂)
~8.0 - 8.2 d ~2.5

Aromatic-H (ortho to -

OCH₃)
~7.0 - 7.2 d ~9.0

Aromatic-H (meta to

both)
~6.8 - 7.0 dd ~9.0, 2.5

Methoxy (-OCH₃) ~3.8 - 4.0 s -

N-CH₂- ~3.2 - 3.4 t ~7.5

-CH₂-CH₂- ~1.6 - 1.8 sextet ~7.5

-CH₃ ~0.9 - 1.1 t ~7.5

Note: These are approximate values and can vary based on the solvent and instrument used.

Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are

essential for separating the different isomers and assessing the purity of the synthesized

compounds.
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HPLC: Reversed-phase HPLC using a C18 column with a water/acetonitrile or

water/methanol gradient is typically effective for separating these isomers based on their

polarity differences.

GC: Gas chromatography, often coupled with mass spectrometry (GC-MS), can also be

employed for separation and identification, particularly for assessing volatility and

fragmentation patterns.

Potential Applications in Research and
Development
While specific applications for Methoxy-nitro-N-propylaniline isomers are not extensively

documented in mainstream literature, their structural motifs are present in a variety of

biologically active molecules and functional materials.

Pharmaceutical Scaffolds: Substituted nitroanilines are known precursors in the synthesis of

various heterocyclic compounds with potential therapeutic activities, including antimicrobial

and anticancer agents. The interplay of the methoxy and N-propyl groups can modulate the

pharmacokinetic and pharmacodynamic properties of these derivatives.

Dyes and Pigments: The chromophoric nature of the nitroaniline core suggests potential

applications in the development of novel dyes and pigments. The specific substitution pattern

influences the absorption and emission spectra of the molecule.

Non-linear Optical Materials: Molecules with strong electron-donating and electron-accepting

groups, such as Methoxy-nitro-N-propylaniline, can exhibit significant non-linear optical

(NLO) properties, making them of interest for applications in optoelectronics and photonics.

Safety and Handling
Nitroaromatic compounds should be handled with caution as they are often toxic and can be

absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried

out in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for specific

handling and disposal information.
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Conclusion
The isomers of Methoxy-nitro-N-propylaniline represent a rich area for chemical exploration.

The synthetic routes are accessible, and the distinct physicochemical properties of each isomer

offer a range of possibilities for future research and development. A systematic approach to

their synthesis and characterization, as outlined in this guide, is essential for unlocking their full

potential in various scientific and industrial applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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